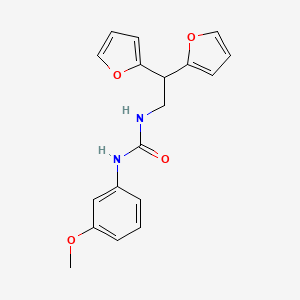
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea is an organic compound that features a unique structure combining furan rings and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the furan-2-yl ethyl intermediate: This involves the reaction of furan with an appropriate alkylating agent under acidic or basic conditions to form the 2,2-di(furan-2-yl)ethyl intermediate.
Coupling with 3-methoxyphenyl isocyanate: The intermediate is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan rings and methoxyphenyl group may contribute to its binding affinity and specificity.
類似化合物との比較
1-(2-Furylmethyl)-3-(3-methoxyphenyl)urea: Similar structure but with only one furan ring.
1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea: Similar structure but without the methoxy group on the phenyl ring.
Uniqueness: 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-methoxyphenyl)urea is unique due to the presence of two furan rings and a methoxy group on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-14-6-2-5-13(11-14)20-18(21)19-12-15(16-7-3-9-23-16)17-8-4-10-24-17/h2-11,15H,12H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXRJOLHHCSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














